(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRMPYCHNGXOQ-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Trifluoromethyl)acetophenone
The trifluoromethylphenyl ketone moiety is synthesized via Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride in the presence of AlCl₃. This reaction proceeds at 0–5°C in dichloromethane, yielding 4-(trifluoromethyl)acetophenone with >85% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Aluminum chloride (1.2 eq) |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 78% |
Cyclohexane-1-carboxylic Acid Derivatives
The cyclohexane core is functionalized through stereoselective alkylation . For example, (1R,3S)-3-aminocyclohexane-1-carboxylic acid may serve as a chiral starting material, with the amine group acting as a directing group for subsequent ketone installation.
Core Assembly via Mannich Reaction
The ethyl ketone bridge is formed through a Mannich-type reaction between 4-(trifluoromethyl)acetophenone and a suitably protected cyclohexane-1-carboxylic acid derivative. This step establishes the critical C–C bond between the aromatic and cyclohexane moieties.
Optimized Protocol
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Reactants :
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4-(Trifluoromethyl)acetophenone (1.0 eq)
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N-Boc-3-aminocyclohexane-1-carboxylic acid (1.1 eq)
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Paraformaldehyde (1.5 eq)
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Conditions :
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Solvent: Toluene
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Catalyst: HCl (0.1 eq)
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Temperature: 110°C (reflux)
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Duration: 12 hours
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Workup :
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Neutralization with NaHCO₃
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Extraction with ethyl acetate
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Column chromatography (hexane:EtOAc = 4:1)
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Stereochemical Control
Chiral Resolution
The (1S,3R) configuration is achieved using chiral auxiliaries or enzymatic resolution . For instance:
Asymmetric Catalysis
Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide intermediate produces the desired stereoisomer with 92% enantiomeric excess (ee).
Catalytic System
| Component | Loading |
|---|---|
| [Rh(COD)₂]BF₄ | 2 mol% |
| (R)-BINAP | 2.4 mol% |
| H₂ Pressure | 50 psi |
Final Functionalization and Deprotection
The Boc-protected amine is removed under acidic conditions (HCl/dioxane), followed by oxidation of the secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄). Final hydrolysis of ester groups (if present) yields the target carboxylic acid.
Critical Oxidation Step
| Parameter | Value |
|---|---|
| Oxidizing Agent | Jones reagent |
| Temperature | 0°C → 25°C (gradient) |
| Reaction Time | 3 hours |
| Yield | 88% |
Purification and Analytical Characterization
Chromatographic Methods
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Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient (60–95% acetonitrile over 20 min)
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Chiral SFC : Chiralpak AD-H column, CO₂/ethanol (80:20), 2.5 mL/min
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.1 Hz, 2H), 7.61 (d, J = 8.1 Hz, 2H), 3.12–3.02 (m, 1H), 2.94–2.84 (m, 2H), 2.44 (dd, J = 14.2, 5.1 Hz, 1H), 1.98–1.76 (m, 4H).
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HRMS : m/z calc. for C₁₆H₁₇F₃O₃ [M+H]⁺: 314.1134, found: 314.1136.
Scalability and Process Optimization
Large-scale production (≥100 g) requires:
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Continuous flow hydrogenation to enhance reaction safety and efficiency.
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Crystallization-induced diastereomeric resolution to improve optical purity (>99% ee).
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Solvent recycling systems for toluene and dichloromethane to reduce environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral resolution | 58% | 99 | 220 | Moderate |
| Asymmetric hydrogenation | 72% | 92 | 180 | High |
| Enzymatic resolution | 65% | 98 | 210 | Low |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Overview
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a complex organic compound notable for its unique structural features, which include a cyclohexane ring, a carboxylic acid group, and a trifluoromethyl phenyl moiety. This compound has gained attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit fatty acid synthase (FAS), an enzyme essential for lipid biosynthesis. This inhibition can potentially reduce lipid accumulation in cells, making it relevant for treating metabolic disorders such as obesity and diabetes.
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, which help mitigate oxidative stress. This is particularly significant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
Anti-inflammatory Effects
Evidence suggests that the compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- A study highlighted that modifications to the trifluoromethyl group significantly impacted the compound's ability to inhibit FAS activity, indicating structure-activity relationships that can guide drug development.
- In vitro assays demonstrated that the compound effectively reduced lipid droplet formation in hepatocytes, suggesting its potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, a comparative analysis with structurally related compounds was performed:
| Compound Name | FAS Inhibition Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| C75 | High | No | Moderate |
| Triclosan | Low | Yes | Yes |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the Cyclohexane Ring : Achieved through a Diels-Alder reaction.
- Introduction of the Trifluoromethyl Phenyl Group : Acylation using trifluoromethyl benzoyl chloride.
- Oxidation and Carboxylation : Final steps involve oxidation to introduce the ketone group followed by carboxylation to form the carboxylic acid group.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
a) (1R,2S)-2-{2-Oxo-2-[4-(Trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid
- Molecular Formula : C₁₆H₁₇F₃O₃ (identical to the target compound).
- Key Difference : Stereochemistry at the cyclohexane ring (1R,2S vs. 1S,3R).
- Impact : Stereoisomerism alters 3D conformation, affecting binding affinity to chiral targets. For example, enantiomers may exhibit divergent pharmacokinetic profiles or antagonistic effects .
b) cis-2-[2-Oxo-2-(2-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid (CAS 736136-50-8)
- Molecular Formula : C₁₆H₁₇F₃O₃.
- Key Difference : Trifluoromethyl group at the ortho (2-position) of the phenyl ring.
- Electron-withdrawing CF₃ at this position may also alter electronic properties compared to the para isomer .
c) CIS-2-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 736136-51-9)
- Key Difference : Trifluoromethyl group at the meta (3-position) of the phenyl ring.
- Impact : Meta substitution changes the dipole moment and electronic distribution, which could influence interactions with aromatic residues in proteins. This positional isomer may exhibit different solubility due to altered symmetry .
Functional Group Modifications
a) CIS-3-[2-(4-Bromophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-15-7)
- Molecular Formula : C₁₅H₁₇BrO₃.
- Key Difference : Replacement of CF₃ with bromine at the para position.
- Impact: Bromine’s larger atomic radius and polarizability increase molecular weight (325.2 g/mol) and may enhance halogen bonding.
b) 4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid (CAS 95233-30-0)
- Molecular Formula : C₈H₁₁F₃O₂.
- Key Difference : Absence of the 2-oxoethyl side chain.
Hydroxycyclohexanecarboxylic Acid Derivatives
highlights cis- and trans-hydroxycyclohexanecarboxylic acids , which differ in pKa values (e.g., cis-3-hydroxy: pKa 4.68 vs. trans-3-hydroxy: 4.60). For the target compound, the presence of the oxoethyl group and CF₃ substituent likely lowers its pKa compared to simpler hydroxy derivatives, enhancing ionization at physiological pH and affecting bioavailability .
Biological Activity
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a complex structure characterized by a cyclohexane ring substituted with a carboxylic acid group and a trifluoromethyl phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.27 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis. Inhibition of FAS can lead to reduced lipid accumulation in cells, which is beneficial in treating metabolic disorders .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study conducted on various derivatives showed that modifications to the trifluoromethyl group significantly impacted the compound's ability to inhibit FAS activity, suggesting structure-activity relationships that could guide further drug development .
- In vitro assays demonstrated that the compound effectively reduced lipid droplet formation in hepatocytes, indicating its potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) .
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound, a comparative analysis with structurally related compounds was performed:
| Compound Name | FAS Inhibition Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| C75 (a known FAS inhibitor) | High | No | Moderate |
| Triclosan | Low | Yes | Yes |
Q & A
Q. Q1. What are the standard synthetic routes for preparing (1S,3R)-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, and how are stereochemical outcomes controlled?
Methodological Answer: The synthesis typically involves:
Friedel-Crafts Acylation : Cyclohexanone reacts with 4-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to form a ketone intermediate .
Stereoselective Reduction : The ketone intermediate undergoes asymmetric hydrogenation or enzymatic reduction to establish the (1S,3R) configuration. Chiral catalysts (e.g., Ru-BINAP complexes) or lipases (e.g., Candida antarctica) are used to achieve >90% enantiomeric excess .
Carboxylic Acid Formation : Oxidation or hydrolysis of a protected ester group yields the final carboxylic acid.
Q. Q2. How is the stereochemistry of the compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA with hexane:isopropanol (90:10) .
- NMR Spectroscopy : NOESY experiments detect spatial proximity of protons (e.g., cyclohexane ring substituents) to confirm cis/trans relationships .
Advanced Synthesis Challenges
Q. Q3. What strategies mitigate racemization during large-scale synthesis of the compound?
Methodological Answer:
- Low-Temperature Conditions : Perform reductions below 0°C to slow kinetic resolution.
- Enzymatic Catalysis : Use immobilized lipases (e.g., CAL-B) in non-polar solvents (hexane) to retain stereochemical integrity .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates prone to racemization (e.g., enolates) .
Biological Activity and Mechanistic Studies
Q. Q4. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how do structural modifications impact efficacy?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound with ¹⁸F (via trifluoromethyl group) to track permeability in Caco-2 monolayers .
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Bioactivity Change | Rationale |
|---|---|---|
| Trifluoromethyl → Chlorine | ↓ COX-2 inhibition | Reduced electron-withdrawing effect destabilizes enzyme binding . |
| Carboxylic Acid → Ester | ↑ Lipophilicity | Enhanced membrane penetration but reduced target affinity . |
Q. Q5. How can computational methods predict binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) to identify key interactions (e.g., H-bonding with Arg120) .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address discrepancies in reported bioactivity values across studies?
Methodological Answer:
- Purity Analysis : Validate compound integrity via HPLC (≥98% purity) and LC-MS to rule out degradation products .
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) .
- Control Experiments : Include positive controls (e.g., indomethacin for COX-2 assays) to calibrate inter-lab variability .
Q. Q7. Why do fluorinated analogs of this compound show divergent metabolic stability in preclinical models?
Methodological Answer:
- Cytochrome P450 Profiling : Incubate with human liver microsomes (HLMs) to identify oxidation hotspots (e.g., cyclohexane ring vs. trifluoromethyl group) .
- Isotope Effects : Replace ¹⁹F with ²H in the trifluoromethyl group to study metabolic pathways via LC-MS/MS .
Advanced Analytical Challenges
Q. Q8. What techniques resolve impurities in the final compound, and how are they quantified?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (<0.1%) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- NMR Quantification : Use qNMR with 1,3,5-trimethoxybenzene as an internal standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
